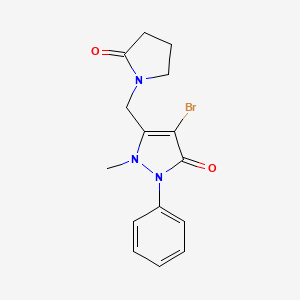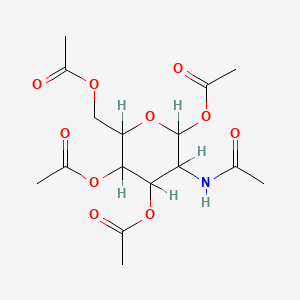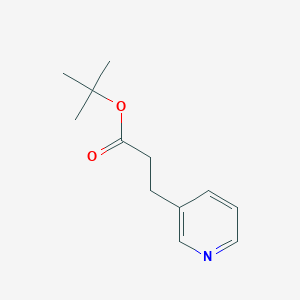
3-(3-Pyridinyl)-propanoic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Pyridinyl)-propanoic acid tert-butyl ester, also known as 3-PPA-TBE, is an organic compound commonly used in scientific research. It is a tert-butyl ester of 3-(3-pyridinyl)-propanoic acid, a derivative of pyridine with a carboxylic acid group. 3-PPA-TBE is a versatile compound with applications in a variety of scientific fields, including biochemistry, pharmacology, and molecular biology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(3-Pyridinyl)-propanoic acid tert-butyl ester involves the reaction of 3-pyridinecarboxaldehyde with malonic acid in the presence of a base to form 3-(3-pyridinyl)propanoic acid. The resulting acid is then esterified with tert-butyl alcohol using a condensation reaction to form the final product.
Starting Materials
3-pyridinecarboxaldehyde, malonic acid, base, tert-butyl alcohol
Reaction
Step 1: React 3-pyridinecarboxaldehyde with malonic acid in the presence of a base to form 3-(3-pyridinyl)propanoic acid., Step 2: Esterify the resulting acid with tert-butyl alcohol using a condensation reaction to form 3-(3-Pyridinyl)-propanoic acid tert-butyl ester.
Applications De Recherche Scientifique
3-(3-Pyridinyl)-propanoic acid tert-butyl ester is an important compound in scientific research, with applications in a variety of fields. In biochemistry, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In pharmacology, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In molecular biology, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme DNA polymerase, which is involved in the replication of DNA.
Mécanisme D'action
The mechanism of action of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is dependent on the enzyme to which it binds. For example, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to acetylcholinesterase, it inhibits the enzyme’s activity, resulting in the accumulation of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine leads to an increased response of the post-synaptic neuron. Similarly, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to cyclooxygenase-2, it inhibits the enzyme’s activity, resulting in the decreased production of prostaglandins. Finally, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to DNA polymerase, it inhibits the enzyme’s activity, resulting in the decreased replication of DNA.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester depend on the enzyme to which it binds. For example, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to acetylcholinesterase, it can lead to an increased response of the post-synaptic neuron, resulting in increased muscle contraction and increased alertness. Similarly, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to cyclooxygenase-2, it can lead to decreased production of prostaglandins, resulting in decreased inflammation and decreased pain. Finally, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to DNA polymerase, it can lead to decreased replication of DNA, resulting in decreased cell growth and decreased cell division.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Pyridinyl)-propanoic acid tert-butyl ester in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. However, there are some limitations to its use in lab experiments. For example, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester can be toxic if not handled properly, and it can be difficult to obtain in large quantities. Additionally, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is not always stable in solution, and it can be difficult to store for long periods of time.
Orientations Futures
The future directions for 3-(3-Pyridinyl)-propanoic acid tert-butyl ester research include exploring its potential applications in other scientific fields, such as organic chemistry and biotechnology. Additionally, further research could be done to improve the synthesis of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester, as well as its stability in solution and storage. Finally, further research could be done to explore the potential therapeutic applications of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester, such as its potential to treat neurological disorders, pain, and inflammation.
Propriétés
IUPAC Name |
tert-butyl 3-pyridin-3-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDNVUYQNXARMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(pyridin-3-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

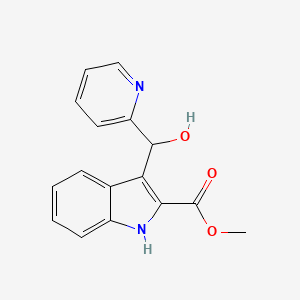
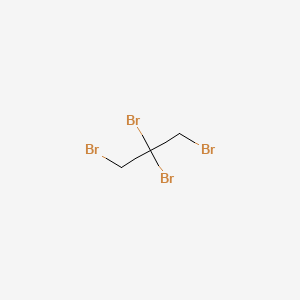
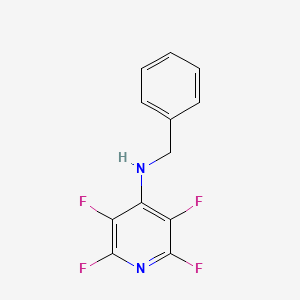

![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)
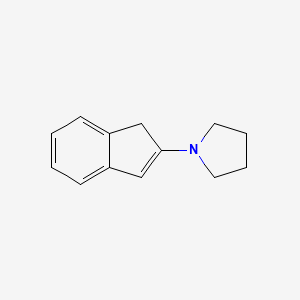
![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)
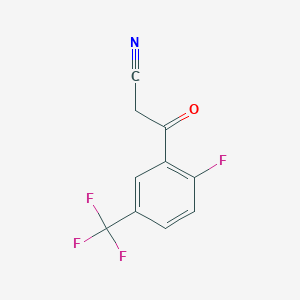
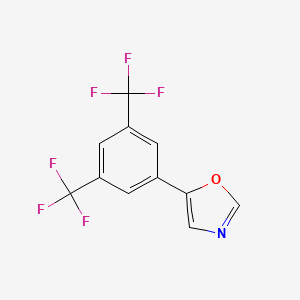
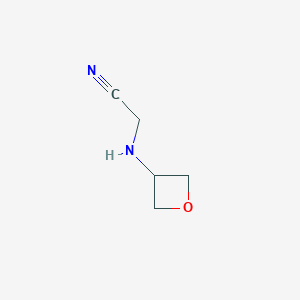
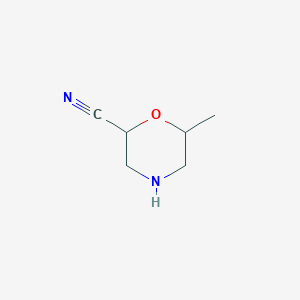
![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
